molecular formula C₁₈H₃₂O₁₇ B1145401 Cellotrionic Acid CAS No. 50819-69-7

Cellotrionic Acid

Cat. No.: B1145401
CAS No.: 50819-69-7
M. Wt: 520.44
InChI Key:
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Description

Cellotrionic acid is a compound derived from the oxidative cleavage of cellulose by lytic polysaccharide monooxygenases (LPMOs). It is a type of aldonic acid, specifically formed from cellotriose, a trisaccharide composed of three glucose units. This compound is of significant interest due to its role in the degradation of cellulose, a major component of plant biomass .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cellotrionic acid can be synthesized through the enzymatic action of LPMOs on cellotriose. The reaction typically involves the use of copper-dependent LPMOs, which catalyze the oxidative cleavage of the glycosidic bonds in cellulose. The reaction conditions often include a source of oxygen, an electron donor, and a suitable buffer to maintain the pH .

Industrial Production Methods: Industrial production of this compound involves the use of microbial fermentation processes. Fungi such as Neurospora crassa secrete LPMOs that can oxidatively cleave cellulose to produce this compound. The fermentation process is optimized to maximize the yield of this compound by controlling factors such as temperature, pH, and nutrient availability .

Chemical Reactions Analysis

Types of Reactions: Cellotrionic acid primarily undergoes oxidation and hydrolysis reactions. The oxidation reactions are catalyzed by LPMOs, which convert cellotriose into this compound. Hydrolysis reactions can further break down this compound into glucose and gluconic acid .

Common Reagents and Conditions: The common reagents used in the synthesis of this compound include copper ions (as a cofactor for LPMOs), oxygen, and electron donors such as ascorbic acid. The reaction conditions typically involve a pH range of 5.0 to 7.8 and temperatures around 40°C .

Major Products Formed: The major products formed from the reactions involving this compound include glucose and gluconic acid. These products result from the hydrolysis of this compound by enzymes such as β-glucosidases .

Scientific Research Applications

Cellotrionic acid has several scientific research applications, particularly in the fields of chemistry, biology, and industrial biotechnology. In chemistry, it is used as a model compound to study the oxidative cleavage of cellulose. In biology, it is used to investigate the metabolic pathways of aldonic acids in microorganisms. In industrial biotechnology, this compound is explored for its potential in the production of biofuels and biochemicals from lignocellulosic biomass .

Mechanism of Action

The mechanism of action of cellotrionic acid involves its formation through the oxidative cleavage of cellulose by LPMOs. These enzymes use copper ions as cofactors to catalyze the oxidation of the glycosidic bonds in cellulose, resulting in the formation of this compound. The molecular targets of this reaction are the glycosidic bonds in cellulose, and the pathways involved include the electron transfer from the electron donor to the copper center of the LPMO .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to cellotrionic acid include cellobionic acid and cellobiose. These compounds are also derived from the oxidative cleavage of cellulose by LPMOs and share similar chemical structures and properties .

Uniqueness: What sets this compound apart from similar compounds is its specific formation from cellotriose, a trisaccharide, whereas cellobionic acid is formed from cellobiose, a disaccharide. This difference in the number of glucose units results in distinct chemical properties and reactivity for this compound .

Properties

CAS No.

50819-69-7

Molecular Formula

C₁₈H₃₂O₁₇

Molecular Weight

520.44

Synonyms

O-β-D-Glucopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→4)-D-Gluconic Acid

Origin of Product

United States

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